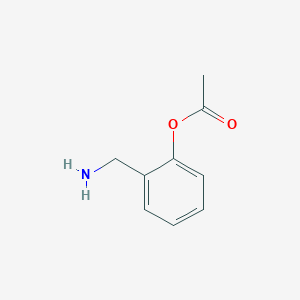
2,7-Dibromo-4,5-diazafluoren-9-one
概要
説明
2,7-Dibromo-4,5-diazafluoren-9-one is a heterocyclic compound with the molecular formula C11H4Br2N2O. It is a derivative of diazafluorenone and is known for its unique chemical properties and applications in various fields, including organic electronics and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-4,5-diazafluoren-9-one typically involves tandem oxidation and rearrangement reactions. One effective method described involves the use of bromine and sulfur monochloride in the presence of N,N-dimethylformamide as a solvent . The reaction conditions are mild and efficient, leading to high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, ensuring the availability of this compound for various research and commercial purposes .
化学反応の分析
Types of Reactions
2,7-Dibromo-4,5-diazafluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as n-butyllithium.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bromine: Used in the initial synthesis of the compound.
N,N-Dimethylformamide: A solvent that facilitates the reaction.
n-Butyllithium: Used for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
科学的研究の応用
2,7-Dibromo-4,5-diazafluoren-9-one has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the synthesis of donor-acceptor molecules for organic semiconductors.
Fluorescent Probes: It serves as a building block for fluorescent probes used in biological imaging.
Material Science: The compound’s unique properties make it suitable for the development of new materials with specific electronic and optical characteristics.
作用機序
The mechanism by which 2,7-Dibromo-4,5-diazafluoren-9-one exerts its effects involves its interaction with various molecular targets. For example, in the context of organic electronics, the compound’s donor-acceptor properties facilitate charge transfer processes, enhancing the performance of electronic devices . Additionally, its ability to form complexes with metals can influence its reactivity and applications in catalysis .
類似化合物との比較
Similar Compounds
4,5-Diazafluoren-9-one: A closely related compound used in similar applications.
2,7-Dibromofluorene: Another brominated derivative with applications in organic electronics.
Uniqueness
2,7-Dibromo-4,5-diazafluoren-9-one is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices .
特性
IUPAC Name |
5,11-dibromo-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Br2N2O/c12-5-1-7-9(14-3-5)10-8(11(7)16)2-6(13)4-15-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJFFJKBCKNOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C3=C2N=CC(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)




